molecular formula C11H12ClNO4S B12113611 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B12113611
M. Wt: 289.74 g/mol
InChI Key: FMOWUEPKUXBMMY-UHFFFAOYSA-N
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Description

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C11H12ClNO4S It is characterized by the presence of a chlorophenyl group and a dioxidotetrahydrothiophenyl group linked by a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 1,1-dioxidotetrahydrothiophen-3-ol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxidotetrahydrothiophenyl group but different functional groups.

    2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with a chlorophenyl group and a dioxidotetrahydrothiophenyl group.

Uniqueness

4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

(4-chlorophenyl) N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C11H12ClNO4S/c12-8-1-3-10(4-2-8)17-11(14)13-9-5-6-18(15,16)7-9/h1-4,9H,5-7H2,(H,13,14)

InChI Key

FMOWUEPKUXBMMY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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